![molecular formula C12H11N5 B184422 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- CAS No. 723740-97-4](/img/structure/B184422.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potential as a pharmacological agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the inhibition of DNA synthesis and cell proliferation. This compound targets the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It also exhibits antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- in lab experiments include its potent antitumor activity and its ability to inhibit DNA synthesis and cell proliferation. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its advantages and limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-. One direction is to study its potential as a pharmacological agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to fully understand its toxicity and to develop strategies to mitigate its adverse effects.
Synthesemethoden
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, and the final product is obtained by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- has been extensively studied for its potential as a pharmacological agent. This compound exhibits potent antitumor activity, and its mechanism of action has been studied in various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
723740-97-4 |
|---|---|
Produktname |
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- |
Molekularformel |
C12H11N5 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Kanonische SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



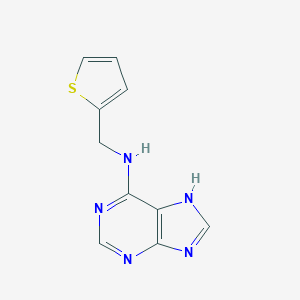
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
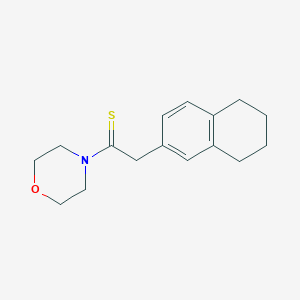
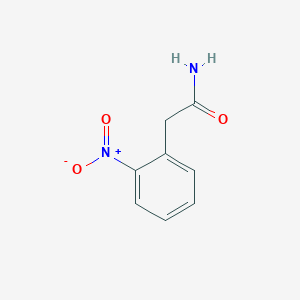
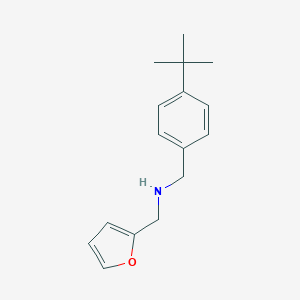
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
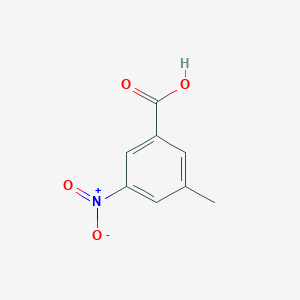
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
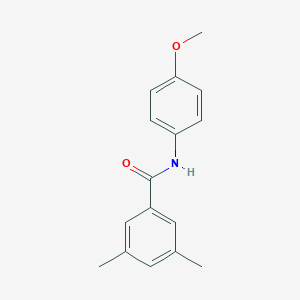
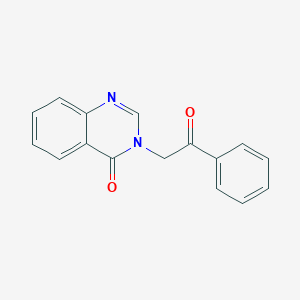
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)